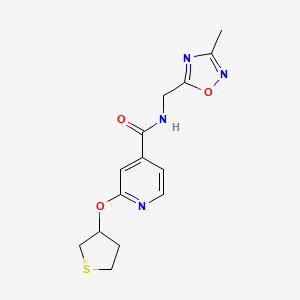![molecular formula C24H21FN6O2 B2430626 3-(4-fluorophényl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phényl}-1H-pyrazole-5-carboxamide CAS No. 1240261-87-3](/img/structure/B2430626.png)
3-(4-fluorophényl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phényl}-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O2 and its molecular weight is 444.47. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse mammaire
Les pyrazoles et leurs dérivés jouent un rôle crucial en chimie médicinale en raison de leurs diverses activités biologiques. Plus précisément, ils ont été étudiés pour leur potentiel anticancéreux. Ce composé, avec son noyau pyrazole fluoré, s’avère prometteur comme agent anticancéreux mammaire. Des études de docking moléculaire indiquent qu’il présente une affinité de liaison au récepteur des œstrogènes alpha humain (ERα) comparable au ligand natif 4-OHT . Des recherches supplémentaires pourraient explorer son efficacité dans les lignées cellulaires du cancer du sein.
Autres applications potentielles
Au-delà des domaines mentionnés, les chercheurs pourraient explorer ses effets sur les cellules cancéreuses du foie (HePG-2), compte tenu de l’activité rapportée des pyrazoles dans ce contexte. De plus, son interaction avec la cyclooxygénase-2 (COX-2) pourrait être pertinente, étant donné l’activité inhibitrice de la COX-2 du médicament commercial célécoxib.
Des études expérimentales et des essais cliniques supplémentaires sont nécessaires pour valider ces applications potentielles. La synthèse, la caractérisation et les évaluations in vitro/in vivo du composé contribueront à une compréhension complète de ses propriétés multiformes . 🌟
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide, is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
The compound interacts with its target, ERα, by binding to it. The molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical processes in the development and progression of diseases such as breast cancer .
Pharmacokinetics
The presence of a fluorine atom in the compound might enhance its metabolic stability and increase its binding affinity to the protein–ligand complex .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα. If it acts as an agonist, it might stimulate cell proliferation and other estrogen-dependent responses. If it acts as an antagonist, it might inhibit these responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the compound amount but reduced somewhat with temperature
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14,21-22,28-29H,10-13,15H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOUNTNELYWTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate](/img/structure/B2430544.png)
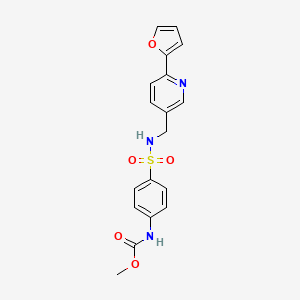
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430548.png)
![5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2430550.png)

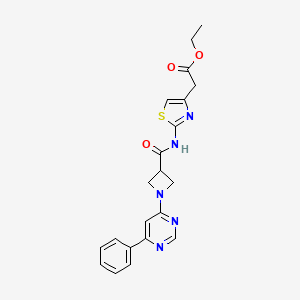
![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)
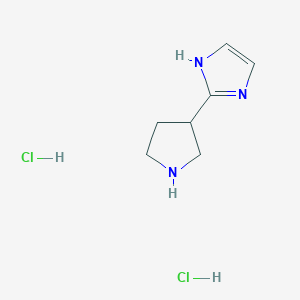
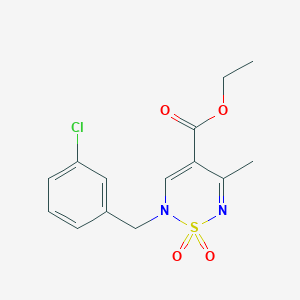
![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)
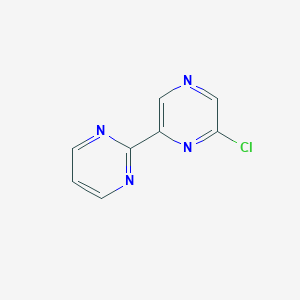
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
